

Spectroscopic comparison of Tert-butyl 4-(aminomethyl)benzoate and its precursors

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Compound of Interest

Compound Name: *Tert-butyl 4-(aminomethyl)benzoate*

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A Spectroscopic Guide to the Synthesis of Tert-butyl 4-(aminomethyl)benzoate

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic characteristics of **tert-butyl 4-(aminomethyl)benzoate** and its key precursors. By presenting key experimental data and methodologies, this document serves as a valuable resource for the synthesis and characterization of this important pharmaceutical intermediate.

Tert-butyl 4-(aminomethyl)benzoate is a crucial building block in the synthesis of various pharmaceutical compounds.^{[1][2]} Its structure, incorporating both an ester and an amine group, makes it a versatile reagent in the development of new therapeutics, particularly those targeting the central nervous system.^[2] The purity and identity of this compound and its precursors are paramount, necessitating reliable analytical techniques for their characterization. This guide provides a detailed spectroscopic comparison of **tert-butyl 4-(aminomethyl)benzoate** with its common precursors: 4-(bromomethyl)benzoic acid, tert-butyl 4-(bromomethyl)benzoate, and 4-(azidomethyl)benzoic acid, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **tert-butyl 4-(aminomethyl)benzoate** and its precursors, facilitating a clear comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data

Compound	Aromatic Protons (ppm)	Methylene Protons (-CH ₂ -) (ppm)	Other Protons (ppm)
4-(Bromomethyl)benzoic acid	7.4-8.1 (m, 4H)	4.5 (s, 2H)	10.0-13.0 (br s, 1H, -COOH)
Tert-butyl 4-(bromomethyl)benzoate	7.4-7.9 (m, 4H)	4.5 (s, 2H)	1.6 (s, 9H, -C(CH ₃) ₃)
4-(Azidomethyl)benzoic acid	7.4-8.1 (m, 4H)	4.4 (s, 2H)	10.0-13.0 (br s, 1H, -COOH)
Tert-butyl 4-(aminomethyl)benzoate	7.3-7.9 (m, 4H)	3.9 (s, 2H)	1.6 (s, 9H, -C(CH ₃) ₃), 1.5 (br s, 2H, -NH ₂)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Aromatic Carbons (ppm)	Methylene Carbon (-CH ₂ -) (ppm)	Carbonyl Carbon (C=O) (ppm)	Other Carbons (ppm)
4-(Bromomethyl)benzoic acid	129-145	32.0	167.0	-
Tert-butyl 4-(bromomethyl)benzoate	128-142	32.5	165.5	81.0 (-C(CH ₃) ₃), 28.1 (-C(CH ₃) ₃)
4-(Azidomethyl)benzoic acid	129-145	53.0	167.0	-
Tert-butyl 4-(aminomethyl)benzoate	128-145	45.0	166.0	80.5 (-C(CH ₃) ₃), 28.2 (-C(CH ₃) ₃)

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	C=O Stretch	O-H Stretch (Carboxylic Acid)	C-Br Stretch	N ₃ Stretch	N-H Stretch
4-(Bromomethyl)benzoic acid	~1680-1700	~2500-3300 (broad)	~600-700	-	-
Tert-butyl 4-(bromomethyl)benzoate	~1715	-	~600-700	-	-
4-(Azidomethyl)benzoic acid	~1680-1700	~2500-3300 (broad)	-	~2100	-
Tert-butyl 4-(aminomethyl)benzoate	~1710	-	-	-	~3300-3400 (two bands)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight (g/mol)	[M] ⁺ or [M+H] ⁺	Key Fragment Ions
4-(Bromomethyl)benzoic acid	C ₈ H ₇ BrO ₂	215.04	214/216	135, 119, 91
Tert-butyl 4-(bromomethyl)benzoate	C ₁₂ H ₁₅ BrO ₂	271.15	270/272	214/216, 191, 57
4-(Azidomethyl)benzoic acid	C ₈ H ₇ N ₃ O ₂	177.16	178	132, 104, 91
Tert-butyl 4-(aminomethyl)benzoate	C ₁₂ H ₁₇ NO ₂	207.27	208	152, 132, 57

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

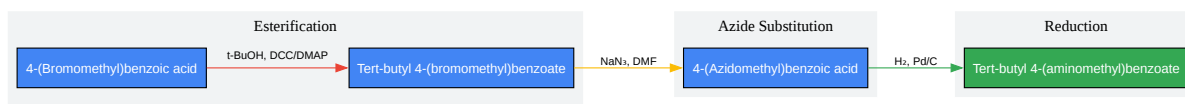
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. The samples are introduced directly or after separation by gas chromatography (GC) or liquid chromatography (LC).

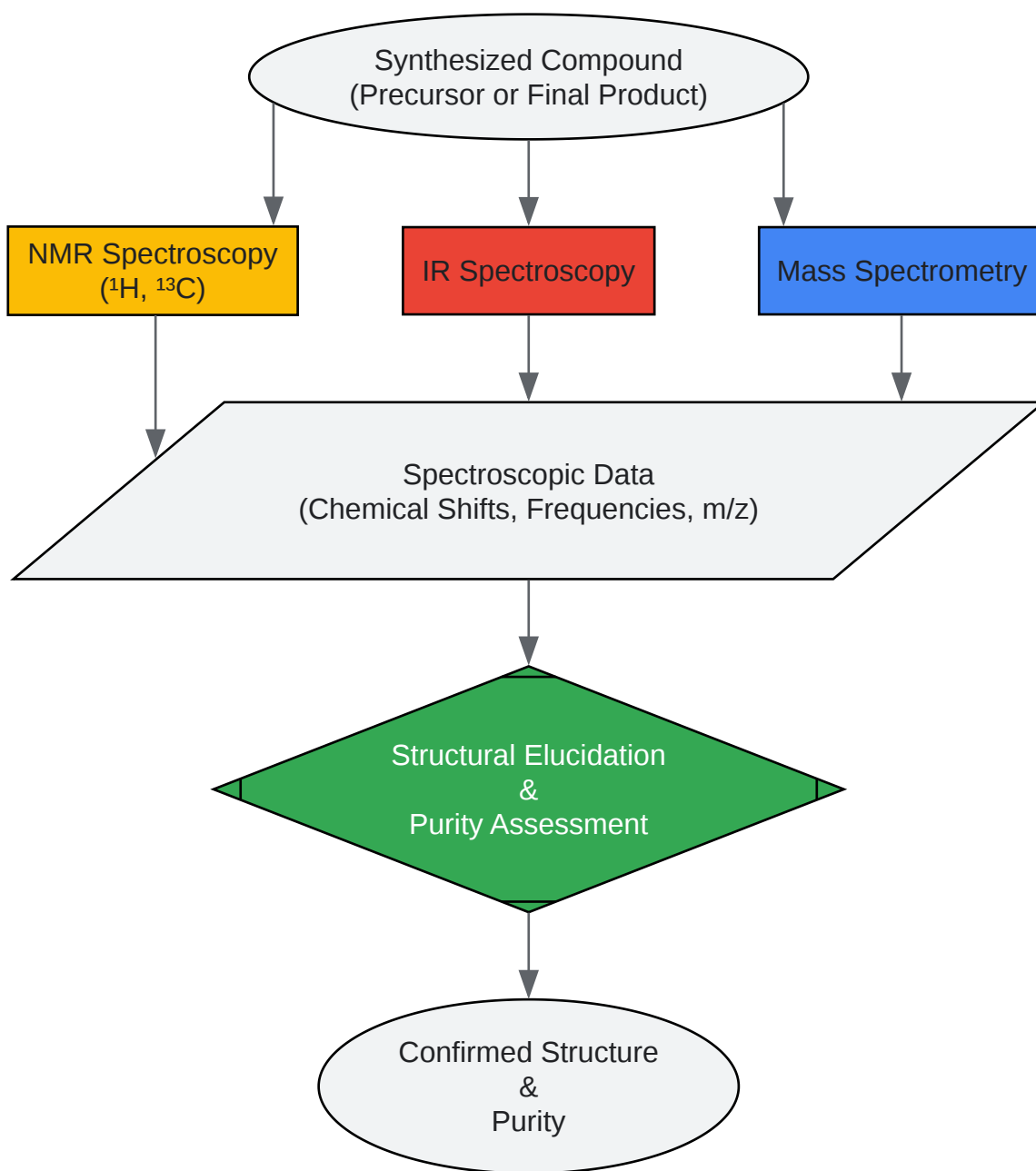
Visualizing the Synthetic and Analytical Pathways

To further elucidate the relationships between these compounds and the analytical workflow, the following diagrams are provided.



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Caption: Synthetic pathway to **tert-butyl 4-(aminomethyl)benzoate**.



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Caption: General workflow for spectroscopic analysis.

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References

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- 2. tert-Butyl 4-(aminomethyl)benzoate [myskinrecipes.com]
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